

Technical Monograph: 5-Chloro-6-iodopyridine-3-carbaldehyde

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Compound of Interest

Compound Name: *5-chloro-6-iodopyridine-3-carbaldehyde*

Cat. No.: *B8595948*

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A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1] Executive Summary

5-Chloro-6-iodopyridine-3-carbaldehyde (Formula:

) is a trisubstituted pyridine derivative characterized by three distinct reactive handles: a highly reactive iodide at position C6, a moderately reactive chloride at C5, and an electrophilic aldehyde at C3. This specific substitution pattern allows for orthogonal functionalization—the ability to sequentially modify specific sites of the molecule under different conditions without protecting groups. It is a critical intermediate for synthesizing kinase inhibitors, particularly those targeting the hinge region where the pyridine nitrogen acts as a hydrogen bond acceptor.

Physicochemical Specifications

The precise molecular weight and physical properties are essential for stoichiometry calculations in multi-step synthesis and for assessing "Ligand Efficiency" (LE) in early-stage drug discovery.

Property	Specification	Technical Note
Molecular Weight (Average)	267.45 g/mol	Based on standard atomic weights.
Monoisotopic Mass	266.8951 Da	Calculated for and .
Molecular Formula		
Isotope Pattern	M (100%), M+2 (32%)	Distinct 3:1 ratio due to ; Iodine is monoisotopic.
Predicted LogP	2.1 ± 0.4	Moderately lipophilic; suitable for CNS-active scaffolds.
Topological Polar Surface Area	30.0 Å ²	Contributed by Pyridine N and Aldehyde O.
Physical State	Pale Yellow Solid	Light sensitive; store under inert atmosphere at -20°C.

Structural Analysis & Reactivity Logic

The utility of this scaffold lies in the electronic differentiation of its three functional groups. The pyridine ring is electron-deficient, making the halogens susceptible to Nucleophilic Aromatic Substitution (

) and oxidative addition by transition metals.

- Site A (C6-Iodine): Located

to the pyridine nitrogen. The inductive effect of Nitrogen and the weak C-I bond make this the most reactive site. It undergoes oxidative addition with Pd(0) at room temperature.

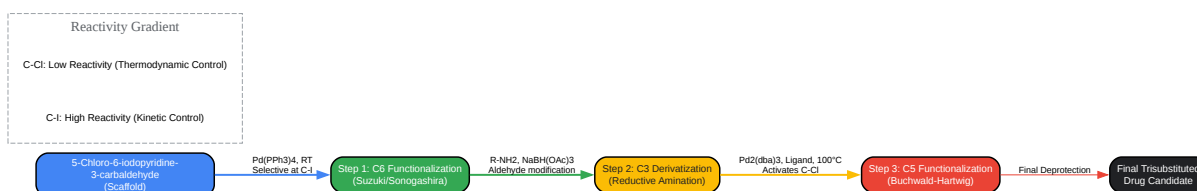
- Site B (C3-Aldehyde): A classic electrophile. It is meta to the Nitrogen, preserving its reactivity for reductive amination, Wittig olefination, or oxidation to carboxylic acid.

- Site C (C5-Chlorine): Located

to the Nitrogen. The C-Cl bond is significantly stronger than C-I. It remains inert during C6 functionalization, allowing for a second, high-temperature cross-coupling step later in the synthesis.

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the sequential workflow for selectively functionalizing this scaffold.



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Figure 1: Chemo-selective functionalization strategy exploiting the reactivity difference between C-I and C-Cl bonds.[1][2]

Synthetic Protocols

The preparation and handling of this compound require adherence to strict protocols to prevent deiodination or oxidation.

A. Synthesis of the Scaffold

While often purchased, it can be synthesized from 5-chloronicotinic acid via a sequence of N-oxide formation, rearrangement, and reduction.

- Starting Material: 5-Chloronicotinic acid.

- Iodination: Regioselective lithiation is difficult. A preferred route is the formation of the N-oxide followed by reaction with

to get 5,6-dichloronicotinic acid, then Finkelstein exchange (Cl

I) using NaI/Acetyl Chloride, followed by reduction of the acid to the aldehyde.

- Alternative: Sandmeyer reaction of 2-amino-5-chloro-3-formylpyridine (if available) using

.

B. Standard Operating Procedure: Suzuki Coupling at C6

This protocol demonstrates the selectivity for Iodine over Chlorine.

- Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),
(5 mol%),
(2.0 eq).
 - Solvent: DME/Water (3:1) degassed.[3][4]
 - Conditions: Stir at Room Temperature for 4-12 hours.
 - Critical Note: Do not heat above 40°C. Higher temperatures will initiate oxidative addition at the C5-Chlorine bond, leading to mixtures of mono- and bis-coupled products.
 - Workup: Dilute with EtOAc, wash with brine, dry over
- .
- Validation: Monitor by LC-MS. The product should show the loss of the Iodine mass contribution (approx -127 Da) and retention of the Chlorine isotope pattern (
-).

Analytical Characterization

Confirming the identity of **5-chloro-6-iodopyridine-3-carbaldehyde** requires analyzing the specific isotope signature.

- ^1H NMR (400 MHz,):
 - 10.05 (s, 1H, CHO)
 - 8.75 (d, $J = 2.0$ Hz, 1H, H-2)
 - 8.15 (d, $J = 2.0$ Hz, 1H, H-4)
 - Note: The coupling constant () indicates meta-coupling between the protons at C2 and C4.
- Mass Spectrometry (ESI+):
 - m/z 267.9
 - m/z 269.9
 - The absence of the M+2 peak at equal intensity (which would indicate Bromine) and the presence of the 3:1 ratio confirms Chlorine.

Safety and Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: The C-I bond is photosensitive. Store in amber vials under Argon at -20°C .
- Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizers.

References

- PubChem. 5-Chloro-pyridine-3-carbaldehyde Compound Summary. National Library of Medicine. [Link](#)
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